3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine
Description
Properties
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-3-1-2-5(4-6)7-14-8(13)16-15-7/h1-4H,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOPZJDBIFNDGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592204 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910442-24-9 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10592204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Nucleophilic Substitution at the 5-Amino Group
The primary amine at position 5 undergoes nucleophilic substitution reactions with electrophilic reagents. For example:
- Alkylation : Reacts with alkyl halides (e.g., bromoethane) in the presence of potassium carbonate to form N-alkylated derivatives.
- Acylation : Forms acylated products with acyl chlorides (e.g., acetyl chloride) under mild conditions.
Example Reaction Conditions
| Reagent | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM | 0–25°C | 85 | |
| Bromoethane | DMF | 60°C | 72 |
Oxadiazole Ring Participation
The 1,2,4-oxadiazole ring exhibits stability under acidic and basic conditions but undergoes ring-opening reactions in extreme environments:
- Acid Hydrolysis : Reacts with concentrated HCl to yield trifluoromethyl-substituted benzamide derivatives.
- Reductive Ring Opening : Catalytic hydrogenation (H₂/Pd-C) converts the oxadiazole to a diamino intermediate.
Key Observations
- The trifluoromethyl group enhances electron-withdrawing effects, stabilizing the ring against nucleophilic attack .
- Ring-opening products retain the trifluoromethylphenyl moiety, enabling downstream functionalization .
Cycloaddition and Heterocycle Formation
The oxadiazole core participates in [3+2] cycloadditions with nitriles or alkynes to form fused heterocyclic systems:
| Reagent | Product | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Phenylacetylene | Pyrazolo-oxadiazole hybrid | CuI, 80°C | 68 | |
| Acetonitrile | Triazole-linked derivative | TfOH, RT | 55 |
Electrophilic Aromatic Substitution
The trifluoromethylphenyl group directs electrophilic substitution to the meta position:
- Nitration : HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the trifluoromethyl group.
- Halogenation : Bromine (Br₂/FeBr₃) selectively adds bromine at the same position.
Synthetic Utility
- Nitro derivatives serve as intermediates for further reduction to amino analogs .
- Brominated products enable cross-coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity-Driven Modifications
In pharmacological studies, derivatives of this compound show enhanced bioactivity through targeted modifications:
- Antifungal Activity : N-Alkylation with dodecyl chains improves membrane penetration (IC₅₀: 12.8 µM) .
- HDAC Inhibition : Substitution with aryl groups at position 3 boosts inhibitory potency (IC₅₀: 8.2 nM) .
Structure-Activity Relationship (SAR)
| Modification | Biological Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| N-Dodecyl substitution | Acetylcholinesterase (AChE) | 12.8 µM | |
| 3-Aryl substitution | HDAC-1 | 8.2 nM |
Stability and Degradation Pathways
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The oxadiazole ring contributes to the compound’s ability to form hydrogen bonds and interact with enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine and related heterocyclic derivatives:
Key Observations:
- Trifluoromethyl vs.
- Heterocycle Core Modifications : Replacing the oxadiazole with a thiadiazole (S vs. O) introduces polarizable sulfur, which may enhance interactions with aromatic residues in target proteins . Isoxazole derivatives, while structurally similar, exhibit distinct electronic profiles due to oxygen positioning .
- Functional Group Additions : The propionic acid moiety in POPA introduces carboxylic acid functionality, enabling hydrogen bonding and ionization at physiological pH, which is absent in the target compound .
- Biological Activity Trends : Oxadiazole derivatives with electron-withdrawing groups (e.g., CF₃, F) show enhanced bioactivity in inflammation models, though substituent positioning critically affects efficacy .
Research Implications and Gaps
While this compound itself lacks reported pharmacological data, its structural analogs demonstrate the importance of substituent electronics and heterocycle selection in drug design. Further studies could explore:
- Synthetic Optimization : Leveraging methods from (57% yield for a related oxadiazole) to improve synthetic routes .
- Targeted Assays : Evaluating the compound’s affinity for inflammatory (e.g., COX enzymes) or microbial targets, given the activity of POPA and thiadiazole derivatives .
- ADMET Profiling : Assessing the impact of the CF₃ group on metabolic stability and toxicity compared to fluorine or hydrogen substituents.
Biological Activity
3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 229.162 g/mol
- CAS Number : 910442-24-9
This compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the formation of oxadiazole rings via cyclization reactions, which can be facilitated by various reagents such as phosphorus oxychloride or thionyl chloride.
Anticancer Properties
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activities. For instance:
- Case Study 1 : A derivative with a similar structure demonstrated cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer) and U-937 (leukemia). The IC values were reported to be in the range of sub-micromolar concentrations, indicating potent activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Derivative A | MCF-7 | 0.12 |
| Derivative B | U-937 | 0.75 |
The mechanism of action for compounds like this compound often involves the induction of apoptosis in cancer cells. Flow cytometry assays have shown that these compounds can activate apoptotic pathways by increasing levels of pro-apoptotic proteins such as p53 and cleaved caspase-3 .
Inhibition Studies
In addition to anticancer effects, oxadiazole derivatives have been studied for their ability to inhibit various enzymes:
- Histone Deacetylases (HDACs) : Some derivatives have shown promising inhibitory activity against HDACs, which are crucial in regulating gene expression related to cancer progression. The most active compounds exhibited IC values significantly lower than standard inhibitors like SAHA .
| Compound | Target Enzyme | IC (nM) |
|---|---|---|
| Compound X | HDAC-1 | 8.2 |
| Compound Y | HDAC-2 | 10.5 |
Safety and Toxicology
While investigating the biological activity of this compound, it is essential to consider its safety profile. Preliminary data suggests that compounds in this class may cause skin and eye irritation upon exposure . Further toxicological evaluations are necessary to establish comprehensive safety guidelines.
Q & A
Q. What are the standard synthetic routes for 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization reactions between substituted amidoximes and activated carboxylic acid derivatives. For example:
- Step 1 : React 3-(trifluoromethyl)benzoyl chloride with amidoximes (e.g., hydroxylamine derivatives) under reflux in anhydrous dichloromethane .
- Step 2 : Use coupling agents like EDCI/HOBt to facilitate oxadiazole ring formation. Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yields (70–85%) compared to conventional heating (50–60%) .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), stoichiometry of reagents, and reaction time significantly affect product purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry via chemical shifts (e.g., oxadiazole C-5 amine proton at δ 8.2–8.5 ppm) .
- FT-IR : Detect NH stretching (3200–3400 cm⁻¹) and C=N/C-F vibrations (1650 cm⁻¹ and 1100–1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks matching molecular weight (e.g., m/z 258.05 for C₉H₆F₃N₃O) .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer activity : Moderate inhibition (IC₅₀ = 15–25 µM) against melanoma (A375) and colon (HCT-116) cancer cell lines, likely due to trifluoromethyl-enhanced membrane permeability .
- Antioxidant potential : DPPH radical scavenging (EC₅₀ = 40–50 µM), attributed to the oxadiazole ring’s electron-deficient nature .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reactivity of this compound?
- Reaction path prediction : Quantum mechanical calculations (DFT/B3LYP) model transition states to identify low-energy pathways for oxadiazole formation .
- Solvent effects : COSMO-RS simulations predict optimal solvents (e.g., acetonitrile) to stabilize intermediates and reduce side reactions .
- Example : MD simulations show trifluoromethyl groups enhance binding to hydrophobic enzyme pockets, guiding SAR studies .
Q. What structural insights can crystallography provide for this compound?
Single-crystal X-ray diffraction reveals:
- Planarity : The oxadiazole and trifluoromethylphenyl rings form a near-planar structure (dihedral angle <5°), promoting π-stacking interactions in biological targets .
- Hydrogen bonding : NH groups participate in intermolecular H-bonds (N–H···N, 2.8–3.0 Å), critical for crystal packing and stability .
Q. How do substituents on the phenyl ring influence biological activity?
A comparative SAR study highlights:
Q. How can conflicting data on synthetic yields or bioactivity be resolved?
- Yield discrepancies : Trace moisture in reactions hydrolyzes intermediates; Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) .
- Bioactivity variability : Use standardized assays (e.g., MTT for cytotoxicity) and control for cell line mutations (e.g., p53 status in HCT-116) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
